An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: Properties, Applications, and Bioanalytical Methodologies
An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: Properties, Applications, and Bioanalytical Methodologies
Executive Summary
This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, a stable isotope-labeled (SIL) internal standard of paramount importance in modern bioanalysis. We will delve into its core chemical properties, the rationale behind its specific isotopic labeling pattern, and its critical application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies. A detailed, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is provided, grounded in established regulatory principles.
Introduction: The Analyte and Its Labeled Analog
2.1 The Parent Compound: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)
The unlabeled parent compound, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), is the principal and pharmacologically inactive metabolite of Phenytoin, a widely used anticonvulsant drug.[1][2][3][4] Phenytoin undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzymes CYP2C9 and CYP2C19, which hydroxylate one of the phenyl rings to form p-HPPH.[2][3] Over 60% of a phenytoin dose is eventually excreted in the urine as a glucuronide conjugate of p-HPPH.[2]
Given Phenytoin's narrow therapeutic window and complex pharmacokinetics, accurately monitoring its levels and that of its major metabolite is crucial for effective and safe patient management.[5][6] This necessitates highly sensitive and specific bioanalytical methods.
2.2 The Internal Standard: 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is the stable isotope-labeled analogue of p-HPPH. It is chemically identical to the analyte of interest (p-HPPH) but has a different mass due to the incorporation of heavy isotopes.[7] This key difference allows it to be distinguished by a mass spectrometer. In quantitative bioanalysis, particularly LC-MS/MS, a known and constant concentration of the SIL internal standard (IS) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8][9]
The fundamental principle is that the SIL-IS will behave nearly identically to the analyte during every step of the procedure—extraction, chromatography, and ionization.[7][10] Any sample loss or variability, including matrix effects (ion suppression or enhancement), will affect both the analyte and the IS to the same degree.[10] By measuring the ratio of the analyte's response to the IS's response, one can achieve highly accurate and precise quantification, effectively canceling out procedural variability.[7] This makes SIL internal standards the "gold standard" for quantitative mass spectrometry.[6][11][12]
Physicochemical Properties and Labeling Rationale
The utility of this specific internal standard is derived directly from its structure and the strategic placement of its isotopic labels.
3.1 Core Chemical Structure
The base molecule is a hydantoin ring substituted at the 5-position with both a phenyl group and a 4-hydroxyphenyl group.
Caption: Chemical structure of p-HPPH with labeling sites indicated.
3.2 Summary of Chemical Properties
| Property | Value (Unlabeled p-HPPH) | Value (Labeled IS) | Source |
| Chemical Formula | C₁₅H₁₂N₂O₃ | C₁₅H₇D₅¹⁵N₂O₃ | [1][13] |
| Average Molecular Weight | 268.27 g/mol | ~275.29 g/mol | [1][13] |
| Monoisotopic Mass | 268.084792 Da | 275.122849 Da | [1] |
| Mass Difference | N/A | +7.038057 Da | Calculated |
| Physical Form | Solid, White to Off-White | Solid | [4][14] |
| Melting Point | >300 °C | Not specified, assumed similar | [4][14] |
| Solubility | Soluble in DMF:MeOH (2:1) | Assumed similar | [4][14] |
3.3 Rationale for D5 and 15N2 Labeling
The choice of five deuterium atoms and two nitrogen-15 atoms is a deliberate and expert decision designed to create a robust and reliable internal standard.
-
Significant Mass Shift: The combination of D5 and 15N2 provides a total mass increase of +7 Da. This large shift is crucial to move the mass-to-charge ratio (m/z) of the internal standard far away from the natural isotopic distribution of the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where a minor isotopic peak of the analyte could interfere with the signal of the IS, or vice versa, ensuring accurate measurement even at the lower limit of quantification (LLOQ).
-
Metabolic Stability: The five deuterium atoms are placed on the non-hydroxylated phenyl ring. This position is not subject to the primary metabolic transformation (hydroxylation) that Phenytoin undergoes. Placing labels on a metabolically stable part of the molecule is critical to prevent the loss of labels in vivo or during sample processing, which would compromise quantitation.
-
Chemical Stability: Deuterium labels on an aromatic ring are not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water), unlike labels placed on more labile positions (e.g., -OH or -NH groups).
-
Dual Labeling Redundancy: The use of both ¹⁵N and D provides robustness. The two ¹⁵N atoms are incorporated into the core hydantoin structure, which is also chemically stable. This dual-labeling strategy ensures a clear mass difference and provides multiple options for selecting unique precursor-product ion transitions in tandem mass spectrometry (MS/MS), further enhancing specificity.
Caption: Mass shift principle for separating analyte and IS signals.
Application in Quantitative Bioanalysis (LC-MS/MS)
The primary and indispensable role of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is as an internal standard for the quantification of p-HPPH in biological matrices such as plasma, serum, and brain tissue using LC-MS/MS.[5] This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies submitted to regulatory agencies like the FDA.[6][12][15]
4.1 The Bioanalytical Workflow
A typical workflow involves several key stages where the internal standard plays a vital role.
Caption: Standard bioanalytical workflow using an internal standard.
4.2 Causality in the Workflow
-
Why Spike First? The IS must be added at the earliest possible stage to account for variability and loss in all subsequent steps.[7] Adding it later would negate its purpose for the preceding steps.
-
Why LC Separation? Although MS/MS is highly selective, chromatographic separation is crucial. It separates the analyte and IS from other matrix components that could cause ion suppression. The SIL-IS should co-elute perfectly with the analyte to ensure they experience the exact same matrix effects at the same time.[7]
-
Why Tandem MS (MS/MS)? Using Multiple Reaction Monitoring (MRM) mode provides a second dimension of specificity. A specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process is highly selective and drastically reduces background noise, enabling low limits of quantification.[6][16]
Exemplar Bioanalytical Protocol
This protocol describes a robust method for the quantification of p-HPPH in human plasma. It is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][12][17][18]
5.1 Materials and Reagents
-
Analyte: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) reference standard
-
Internal Standard: 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 (p-HPPH-D5-15N2)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm
5.2 Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of p-HPPH reference standard. Dissolve in MeOH to a final concentration of 1 mg/mL.
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of p-HPPH-D5-15N2. Dissolve in MeOH to a final concentration of 1 mg/mL.
-
IS Working Solution (50 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 ACN:Water to create a working internal standard solution at 50 ng/mL. This solution will be used for spiking samples.
-
Calibration Standards & QCs: Prepare a series of working stock solutions of the analyte by serially diluting the Analyte Stock. Spike these into control plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1500, 2000 ng/mL) and quality control (QC) samples (e.g., LLOQ, Low, Mid, High).
5.3 Sample Preparation: Protein Precipitation (PPT) This method is chosen for its speed and simplicity, suitable for many research applications.
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to each tube.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 100 µL of deionized water to the vial to reduce solvent strength for better chromatography.
-
Cap the vial and vortex briefly. The sample is ready for injection.
5.4 LC-MS/MS Instrumentation and Parameters These are typical starting parameters and must be optimized for the specific instrument used.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[19]
-
MRM Transitions (Hypothetical - Must be Optimized):
-
p-HPPH (Analyte): Q1: 269.1 → Q3: 166.1
-
p-HPPH-D5-15N2 (IS): Q1: 276.1 → Q3: 171.1
-
5.5 Method Validation A full validation according to FDA guidelines is required for use in regulated studies.[8][12][18] This involves demonstrating:
-
Selectivity and Specificity: Absence of interference from endogenous matrix components.
-
Accuracy and Precision: Intra- and inter-day analysis of QCs must be within ±15% (±20% at LLOQ).
-
Calibration Curve: Linearity over the defined concentration range (e.g., r² > 0.99).
-
Sensitivity (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.[9]
-
Matrix Effect: Assessed by comparing the response in post-extraction spiked samples to the response in a neat solution.
-
Recovery: Extraction efficiency of the analyte and IS.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is not merely a chemical reagent but a critical enabling tool for high-quality bioanalysis. Its carefully designed structure, featuring a high and stable isotopic mass shift, allows it to serve as an ideal internal standard. When incorporated into a properly validated LC-MS/MS method, it compensates for procedural variability and matrix effects, ensuring the generation of accurate, precise, and reliable data. This level of analytical rigor is indispensable for advancing drug development programs and ensuring patient safety in clinical settings.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
National Measurement Institute. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529-2542. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
ClinPGx. (n.d.). hydroxyphenytoin. Retrieved from [Link]
-
Neupsy Key. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. Retrieved from [Link]
-
Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Phenytoin. Retrieved from [Link]
-
Patel, P. N., et al. (2018). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 11(11), 4843-4851. Retrieved from [Link]
-
Grandjean, L., et al. (2023). Development and Validation of a LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. GSASA Proceedings. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]
-
Grandjean, L., et al. (2023). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
-
Okada, Y., et al. (2000). Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria. Japanese Journal of Pharmacology, 82(1), 82-84. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem Compound Summary for CID 17732. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-5-phenyl D5-hydantoin-15N2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. PubChem Compound Summary for CID 3034237. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenytoin, (S)-. PubChem Compound Summary for CID 719423. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 3. scialert.net [scialert.net]
- 4. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 5. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsasa.ch [gsasa.ch]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 [sigmaaldrich.com]
- 15. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. fda.gov [fda.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
